molecular formula C20H19BrN2O4 B2854179 ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate CAS No. 899962-55-1

ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate

Cat. No.: B2854179
CAS No.: 899962-55-1
M. Wt: 431.286
InChI Key: GPOCSKATMHQGNP-UHFFFAOYSA-N
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Description

This compound features a complex polycyclic framework comprising a benzo[g][1,3,5]oxadiazocin core fused with a methano bridge. Key structural elements include:

  • An 8-bromo substituent on the benzannulated ring.
  • A 2-methyl group on the oxadiazocin moiety.
  • An ethyl benzoate ester at the 4-position.

The bromine atom likely enhances electrophilic reactivity and influences molecular interactions, while the methyl group contributes to steric effects. The benzoate ester may improve solubility or serve as a synthetic handle for further derivatization.

Properties

IUPAC Name

ethyl 4-(4-bromo-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4/c1-3-26-18(24)12-4-7-14(8-5-12)23-19(25)22-16-11-20(23,2)27-17-9-6-13(21)10-15(16)17/h4-10,16H,3,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOCSKATMHQGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate generally involves multi-step synthetic routes. A typical synthetic pathway might include:

  • Formation of the oxadiazocin ring: This step often involves the reaction between an appropriate benzoic acid derivative and a brominated precursor under catalytic conditions.

  • Esterification: The intermediate product is then esterified with ethanol under acidic conditions to produce the final compound.

Industrial Production Methods

Industrial production methods would scale up these reactions, often requiring optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the compound. This process would also involve purification steps like crystallization or chromatographic techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate undergoes various chemical reactions, including:

  • Oxidation: Wherein the compound reacts with oxidizing agents to form oxidized derivatives.

  • Reduction: Utilization of reducing agents to convert the compound into its reduced forms.

  • Substitution: Halogen atoms, like bromine, may be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: Nucleophiles such as amines or thiols under varying temperature and pH conditions.

Major Products

The primary products formed through these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further explored for their chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate is used as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and the development of new materials.

Biology and Medicine

In biological and medicinal research, this compound can be explored for its potential as a pharmaceutical lead. Its structure suggests possible activity against certain biological targets, making it a candidate for drug development studies focused on anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, this compound might be used in the development of new materials with specific chemical properties, potentially contributing to advancements in polymer science or materials engineering.

Mechanism of Action

The mechanism by which ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate exerts its effects involves interaction with specific molecular targets. Depending on the application, it might interact with enzymes, proteins, or receptors, modulating their activity. For instance, if explored as a pharmaceutical, it may inhibit or activate specific pathways crucial for disease progression, such as kinase signaling pathways or microbial enzymes.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

(a) Triazine-Linked Benzoate Derivatives ()

The compound Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l) shares a brominated aromatic system and ester functionality but differs in core structure:

  • Core : 1,3,5-Triazine vs. oxadiazocin.
  • Substituents: 4-Bromo (vs. 8-bromo in the target), 4-methoxyphenoxy, and formyl groups.
  • Synthesis : Prepared via nucleophilic substitution on trichlorotriazine, contrasting with the target’s likely multi-step cyclization .
(b) Quinazolinone Derivatives ()

6-Bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones (BQ 1-8) feature a brominated quinazolinone core. Key differences:

  • Core: Quinazolinone (two-nitrogen system) vs. oxadiazocin (three-nitrogen system).
  • Substituents : Bromine at position 6 (vs. 8 in the target), with variable N3-substituents (e.g., metformin derivatives).
(c) Benzoxazine-Oxadiazole Hybrids ()

Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one share fused benzoxazine rings but lack the methano bridge and oxadiazocin system.

Substituent Effects and Reactivity

Feature Target Compound Compound 5l BQ1-8 Benzoxazine Derivatives
Bromine Position 8 (benzannulated ring) 4 (phenoxy ring) 6 (quinazolinone) Absent
Ester Group Ethyl benzoate Methyl benzoate Absent Absent
N-Heterocycle 1,3,5-Oxadiazocin 1,3,5-Triazine Quinazolinone Benzoxazine-pyrimidine
Synthetic Conditions Likely multi-step cyclization Stepwise triazine coupling Acetic acid reflux Cs2CO3-mediated coupling
  • Bromine Position : The 8-bromo group in the target may lead to distinct electronic effects compared to 4-bromo (5l) or 6-bromo (BQ1-8), altering reactivity in cross-coupling reactions.
  • Ester Flexibility : The ethyl ester in the target could offer better hydrolytic stability than methyl esters (5l) under physiological conditions.

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